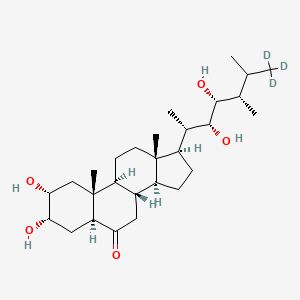

Castasterone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

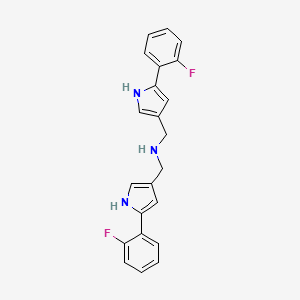

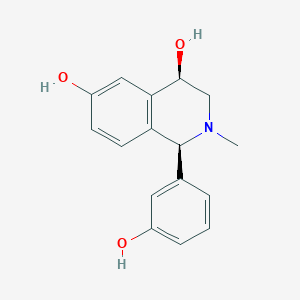

Castasterone-d3 is a deuterated form of castasterone, a brassinosteroid, which is a class of polyhydroxylated plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound is used in scientific research to study the biosynthesis, metabolism, and physiological roles of brassinosteroids in plants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of castasterone-d3 involves multiple steps starting from stigmasterol. The cyclic part of stigmasterol is transformed into the 3α,5-cyclo-6-ketone. The side-chain carbon skeleton in the target compound is constructed with the required stereochemistry of the C-24 methyl via the addition of methylacetylene, hydrogenation of the propargyl alcohol over Lindlar catalyst, and Claisen rearrangement. Diols are introduced using Sharpless asymmetric dihydroxylation of the intermediate ∆2,22-dienone in the presence of (DHQD)2AQN .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis typically involves the use of advanced organic synthesis techniques and specialized reagents to achieve the desired deuteration and stereochemistry.

Análisis De Reacciones Químicas

Types of Reactions

Castasterone-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield hydroxylated derivatives.

Aplicaciones Científicas De Investigación

Castasterone-d3 is used in various scientific research applications, including:

Chemistry: Studying the biosynthesis and metabolism of brassinosteroids.

Biology: Investigating the physiological roles of brassinosteroids in plant growth and development.

Mecanismo De Acción

The mechanism of action of castasterone-d3 involves its recognition at the cell surface by receptor kinases, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade involving the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins. Inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . This signaling pathway modulates various physiological processes, including cell division, elongation, morphogenesis, reproduction, and stress responses.

Comparación Con Compuestos Similares

Similar Compounds

Brassinolide: Another brassinosteroid with similar physiological roles but higher bioactivity.

6-Deoxocastasterone: A precursor in the biosynthesis of castasterone.

Typhasterol: A brassinosteroid with similar structure and function.

Uniqueness of Castasterone-d3

This compound is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides valuable insights into the biosynthesis and metabolism of brassinosteroids, making it a crucial tool in scientific research.

Propiedades

Fórmula molecular |

C28H48O5 |

|---|---|

Peso molecular |

467.7 g/mol |

Nombre IUPAC |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5S)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1/i1D3/t14?,15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+ |

Clave InChI |

VYUIKSFYFRVQLF-RWKPNTNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

SMILES canónico |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)